molecular formula C17H12N4O4 B12409850 STING agonist-7

STING agonist-7

Cat. No.: B12409850
M. Wt: 336.30 g/mol
InChI Key: BICDHWPHEXMVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STING agonist-7 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-7 typically involves the preparation of cyclic dinucleotides (CDNs) or non-nucleotide small molecules. One common method is the enzymatic synthesis using cyclic GMP-AMP synthase (cGAS) and bacterial dinucleotide synthases. Alternatively, Suzuki-Miyaura cross-coupling reactions can be employed to prepare 7-substituted 7-deazapurine CDNs .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as flow chemistry and continuous processing can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

STING agonist-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups or the addition of new substituents. These modifications can enhance the biological activity and stability of the compound .

Scientific Research Applications

STING agonist-7 has a wide range of scientific research applications, including:

Mechanism of Action

STING agonist-7 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates downstream signaling pathways. This leads to the production of type I interferons and other cytokines, which play a crucial role in the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of STING Agonist-7

This compound is unique due to its specific binding affinity and activation of the STING pathway, leading to robust immune responses. Its ability to enhance the presentation of cancer antigens and improve the efficacy of T cell-based immunotherapies sets it apart from other similar compounds .

Properties

Molecular Formula

C17H12N4O4

Molecular Weight

336.30 g/mol

IUPAC Name

2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C17H12N4O4/c22-16(13-9-20-21-6-2-5-18-15(13)21)19-8-11-7-10-3-1-4-12(17(23)24)14(10)25-11/h1-7,9H,8H2,(H,19,22)(H,23,24)

InChI Key

BICDHWPHEXMVAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)OC(=C2)CNC(=O)C3=C4N=CC=CN4N=C3

Origin of Product

United States

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